Methyl 3-methyl-1H-indole-6-carboxylate
CAS No.: 184151-49-3
Cat. No.: VC21265165
Molecular Formula: C11H11NO2
Molecular Weight: 189.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 184151-49-3 |
---|---|
Molecular Formula | C11H11NO2 |
Molecular Weight | 189.21 g/mol |
IUPAC Name | methyl 3-methyl-1H-indole-6-carboxylate |
Standard InChI | InChI=1S/C11H11NO2/c1-7-6-12-10-5-8(11(13)14-2)3-4-9(7)10/h3-6,12H,1-2H3 |
Standard InChI Key | DYUBOSKPVMRVDM-UHFFFAOYSA-N |
SMILES | CC1=CNC2=C1C=CC(=C2)C(=O)OC |
Canonical SMILES | CC1=CNC2=C1C=CC(=C2)C(=O)OC |
Introduction
Chemical Identity and Structure
Basic Identification
Methyl 3-methyl-1H-indole-6-carboxylate is identified by several key parameters that establish its chemical identity. The compound is characterized by its CAS registry number 184151-49-3, molecular formula C11H11NO2, and molecular weight of 189.21 g/mol . It belongs to the broader class of indole derivatives, which are heterocyclic compounds containing a benzene ring fused to a pyrrole ring system.
Structural Features
The structure comprises an indole core with two key modifications:
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A methyl group at the 3-position of the indole ring
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A methyl carboxylate (ester) group at the 6-position
This specific substitution pattern distinguishes it from related compounds such as Indole-3-methyl acetate (which has the ester group attached at a different position) and Methyl 3-chloro-1H-indole-6-carboxylate (which contains a chlorine atom instead of a methyl group at position 3).
Physical and Chemical Properties
Physical Characteristics
Methyl 3-methyl-1H-indole-6-carboxylate exists as a solid at room temperature. The compound is subject to specific storage requirements for maintaining its stability and purity. According to laboratory guidelines, it should be stored at 2-8°C, away from moisture, and in sealed containers to preserve its chemical integrity .
Solution Preparation Guidelines
For laboratory applications, the following stock solution preparation table provides guidance for achieving specific molar concentrations:
Concentration | Amount for 1 mg | Amount for 5 mg | Amount for 10 mg |
---|---|---|---|
1 mM | 5.2851 mL | 26.4257 mL | 52.8513 mL |
5 mM | 1.0570 mL | 5.2851 mL | 10.5703 mL |
10 mM | 0.5285 mL | 2.6426 mL | 5.2851 mL |
This standardized approach to solution preparation ensures consistency in research applications and facilitates accurate dosing in experimental protocols .
Synthesis and Chemical Reactions
Reaction Conditions
Synthesis of related indole carboxylates typically employs specific reaction conditions. For instance, the preparation of structurally similar compounds often involves:
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Use of aluminum chloride as a catalyst
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Dichloromethane as a solvent
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Careful temperature control (typically around 20°C)
Purification Methods
Purification of Methyl 3-methyl-1H-indole-6-carboxylate and related compounds generally follows standard organic chemistry protocols. After synthesis, the compound is typically isolated through:
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Extraction with ethyl acetate
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Drying over anhydrous sodium sulfate
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Filtration and concentration under reduced pressure
These methods ensure the high purity necessary for research applications.
Research Applications
Structural Analogues and Comparative Analysis
Understanding the relationship between Methyl 3-methyl-1H-indole-6-carboxylate and its structural analogues provides valuable insights into structure-activity relationships. The table below compares key features with related compounds:
This comparison illustrates how subtle structural differences can significantly impact chemical reactivity and potential biological activities.
Analytical Methods
Identification Techniques
Several analytical techniques are commonly employed for the identification and characterization of indole derivatives like Methyl 3-methyl-1H-indole-6-carboxylate:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Mass Spectrometry for molecular weight verification
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Infrared spectroscopy for functional group identification
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High-Performance Liquid Chromatography for purity assessment
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